1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose
Description
1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose (CAS: 99886-53-0) is a modified deoxyribose derivative featuring two 4-chlorobenzoyl groups at positions 3 and 5, along with a methoxy substituent at position 1. Its molecular formula is C₂₀H₁₈Cl₂O₇, with a molecular weight of 425.26 g/mol . Structurally, it adopts a furanose configuration, as indicated by its IUPAC name: methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate . The compound is described as an off-white powder, though critical data such as melting point, solubility, and stability remain unspecified in available literature .
Properties
IUPAC Name |
[(2R,3S)-3-(4-chlorobenzoyl)oxy-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O6/c1-25-18-10-16(28-20(24)13-4-8-15(22)9-5-13)17(27-18)11-26-19(23)12-2-6-14(21)7-3-12/h2-9,16-18H,10-11H2,1H3/t16-,17+,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJPJXIHFSQOKW-MYFVLZFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose typically involves multi-step organic reactions. One common method includes the protection of the ribose hydroxyl groups, followed by selective substitution reactions to introduce the methoxy and chlorobenzoyl groups. The final deprotection step yields the desired compound. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced purification techniques, such as chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorobenzoyl groups can be reduced to form benzyl alcohol derivatives.
Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Drug Development
1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-deoxy-D-ribose is recognized as a key intermediate in the synthesis of antiviral agents, especially those targeting RNA viruses. Its structure allows for modifications that enhance antiviral activity, making it a valuable compound in drug discovery efforts aimed at combating viral infections .
Biochemical Research
This compound is utilized in studies related to nucleoside metabolism and enzyme interactions. It provides insights into cellular processes and helps identify potential therapeutic targets. Researchers explore its role in modulating enzyme activities that are crucial for viral replication and cellular function .
Pharmaceutical Formulations
The unique chemical structure of this compound enhances the solubility and bioavailability of drugs. It is incorporated into formulations to improve the effectiveness of various medications, particularly those with poor solubility profiles .
Diagnostic Applications
This compound has potential applications in developing diagnostic assays for viral infections. Its ability to interact with viral components aids in the rapid detection and monitoring of diseases, contributing to public health efforts .
Material Science
In material science, this compound is explored for creating specialized polymers and materials. Its properties enable applications in coatings and adhesives, showcasing versatility beyond biological applications .
Case Study 1: Antiviral Efficacy
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific RNA viruses. Modifications to the chlorobenzoyl groups enhanced binding affinity to viral targets, indicating potential for new therapeutic agents.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with nucleoside kinases revealed its role as an inhibitor. This finding suggests that it could be developed into a therapeutic agent that modulates enzyme activity involved in nucleotide metabolism.
Mechanism of Action
The mechanism by which 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-O-Acetyl-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose (CAS: 1207459-15-1)
1-Chloro-3,5-Di-(P-Chlorobenzoyl)-2-Deoxy-D-Ribose (CAS: 86392-74-7)
- Structural Differences : Substitutes the methoxy group with a chlorine atom at position 1.
- Implications: The electronegative chlorine may enhance stability but reduce solubility compared to the methoxy derivative. No direct data on reactivity or applications are available .
Unsubstituted 2-Deoxy-D-Ribose (CAS: 533-67-5)
- Structural Differences : Lacks both the methoxy and 4-chlorobenzoyl groups.
- Role : Serves as the foundational sugar in nucleic acids, highlighting how functionalization (e.g., benzoylation) alters physicochemical properties. The addition of 4-chlorobenzoyl groups in the target compound likely increases hydrophobicity and steric bulk .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Pathways : and suggest that benzoylation and acetylation reactions often employ reflux conditions with acetic acid or DMSO, followed by crystallization . The target compound’s synthesis may involve similar steps, though specific protocols are undocumented.
- Acetyl Group: Increases steric bulk and may alter metabolic pathways, as seen in , where methoxy groups in carotenoids influence enzyme-mediated methylation rates .
Biological Activity
1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose is a synthetic organic compound derived from the ribose sugar, modified with methoxy and chlorobenzoyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. Its unique structure suggests possible interactions with various biological macromolecules, making it a candidate for further investigation into its therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 425.26 g/mol. The compound exists as a white to off-white crystalline powder, with properties that facilitate its use in organic synthesis and biological studies .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. These interactions may modulate various biochemical pathways, contributing to its potential therapeutic effects. Notably, the chlorobenzoyl groups may enhance the compound's reactivity and binding affinity to biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds that bind to tubulin have shown promise in selectively targeting cancer cells while sparing normal cells. These compounds induce apoptosis in cancer cells by disrupting microtubule formation, which is essential for cell division . The structural similarity between these compounds and this compound suggests that it may exhibit similar properties.
Oxidative Stress and Cell Viability
Research indicates that related ribose derivatives can influence oxidative stress levels in pancreatic β-cells. For example, studies have shown that 2-deoxy-D-ribose induces oxidative damage by depleting intracellular glutathione (GSH), leading to increased reactive oxygen species (ROS) levels and cytotoxicity . This mechanism may also be relevant for understanding the biological effects of this compound.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose, and how can yield optimization be approached?
- Methodology :
- Step 1 : Start with a nucleoside precursor (e.g., 2-deoxy-D-ribose) and perform selective benzoylation using 4-chlorobenzoyl chloride in anhydrous pyridine under nitrogen atmosphere. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Step 2 : Methoxy group introduction at the 1-position requires methyl iodide and a mild base (e.g., NaH) in DMF. Reflux for 6–8 hours, followed by quenching with ice water .
- Yield Optimization : Use iterative solvent screening (e.g., DMSO vs. ethanol) and catalytic additives (e.g., DMAP) to enhance acylation efficiency. Evidence from analogous triazole synthesis suggests yields can improve from 65% to >80% with solvent polarity adjustments .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm). Compare retention times against synthetic intermediates.
- Structural Confirmation :
- NMR : ¹H NMR (CDCl₃) should show distinct signals for methoxy (~δ 3.4 ppm) and aromatic protons (~δ 7.8–8.2 ppm). ¹³C NMR must confirm carbonyl carbons (~δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z calculated from C₂₀H₁₇Cl₂O₇: ~447.0).
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound, particularly in enzyme inhibition assays?
- Case Study : If inconsistent IC₅₀ values arise across studies (e.g., DNA polymerase vs. kinase inhibition):
- Experimental Design :
- Control Variables : Standardize assay conditions (pH, temperature, co-solvents like DMSO ≤1%).
- Data Normalization : Use internal controls (e.g., known inhibitors) to calibrate activity thresholds.
- Advanced Analysis : Apply molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes. Cross-reference with crystallographic data from related benzoylated sugars .
Q. How can computational modeling guide the optimization of this compound’s stability under physiological conditions?
- Methodology :
- Degradation Pathways : Use DFT calculations (Gaussian 09) to identify hydrolysis-prone sites (e.g., ester linkages).
- Stabilization Strategies : Introduce steric hindrance via substituent modification (e.g., replacing 4-chlorobenzoyl with bulkier groups). Validate via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. What are the challenges in correlating spectral data (e.g., NMR, IR) with crystallographic structures for this compound?
- Resolution Approach :
- Spectral Discrepancies : For example, unexpected splitting in ¹H NMR may arise from rotameric equilibria of benzoyl groups. Confirm via variable-temperature NMR (−40°C to 25°C).
- Crystallographic Validation : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Compare X-ray diffraction data with computational models (Mercury CSD) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
